8-(2,4-dichlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class . These compounds are known as spiro hydantoins . They are a privileged class of heterocyclic scaffolds with pharmacological interest .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized in a simple, fast, and cost-effective three-step process . The reactions proceed readily, with high yields and no further purification .Scientific Research Applications
- These compounds, including derivatives of 8-oxa-2-azaspiro[4.5]decane, hold promise for producing biologically active molecules .
Insecticides and Pest Control
Biologically Active Compounds
Chemical Synthesis and Methodology
Domino Reactions and Scaffold Formation
Mechanism of Action
Target of Action
The primary target of the compound “8-(2,4-dichlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The disruption of this pathway can lead to changes in cell death processes, potentially influencing the progression of various diseases .
Result of Action
The inhibition of RIPK1 by the compound can disrupt the necroptosis signaling pathway, potentially preventing cell death . This could have therapeutic implications for various diseases where necroptosis plays a role, including inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
8-(2,4-dichlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-2-7-22-15(24)17(20-16(22)25)5-8-21(9-6-17)14(23)12-4-3-11(18)10-13(12)19/h3-4,10H,2,5-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQWOAVHWPKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-Dichlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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